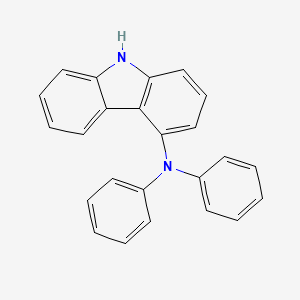

N,N-diphenyl-9H-carbazol-4-amine

Description

Properties

Molecular Formula |

C24H18N2 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N,N-diphenyl-9H-carbazol-4-amine |

InChI |

InChI=1S/C24H18N2/c1-3-10-18(11-4-1)26(19-12-5-2-6-13-19)23-17-9-16-22-24(23)20-14-7-8-15-21(20)25-22/h1-17,25H |

InChI Key |

WINHVHLTXPBHEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC4=C3C5=CC=CC=C5N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Amination of Carbazole: : One common method involves the amination of carbazole. This can be achieved by reacting carbazole with aniline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction typically occurs in a solvent like ethanol at elevated temperatures.

-

Buchwald-Hartwig Coupling: : Another synthetic route is the Buchwald-Hartwig amination, where carbazole is coupled with diphenylamine using a palladium catalyst and a suitable ligand. This reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at high temperatures.

Industrial Production Methods

In industrial settings, the production of N,N-diphenyl-9H-carbazol-4-amine often involves large-scale Buchwald-Hartwig coupling due to its efficiency and high yield. The process is optimized for cost-effectiveness and scalability, using continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : N,N-diphenyl-9H-carbazol-4-amine can undergo oxidation reactions, typically forming carbazole-4,4’-dione derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction of this compound can lead to the formation of partially hydrogenated carbazole derivatives. Sodium borohydride (NaBH₄) is often used as a reducing agent.

-

Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, leading to various substituted derivatives. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral medium.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Major Products

Oxidation: Carbazole-4,4’-dione derivatives.

Reduction: Partially hydrogenated carbazole derivatives.

Substitution: Halogenated, nitrated, or sulfonated carbazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N,N-Diphenyl-9H-carbazol-4-amine has the molecular formula and features a carbazole backbone, which is known for its favorable electronic properties. The compound's structure contributes to its applications in organic electronics and medicinal chemistry.

Organic Electronics

This compound is widely used in the development of organic light-emitting diodes (OLEDs) due to its excellent charge transport properties. Its high electron mobility enhances the efficiency and stability of OLED devices.

| Property | Value |

|---|---|

| Electron Mobility | High |

| HOMO Energy Level | 5.3 eV |

| LUMO Energy Level | 2.2 eV |

Case Study: Liang et al. (2017) demonstrated that blending this compound with other materials significantly improved hole mobility in polymer-based OLEDs, leading to lower driving voltages and enhanced device performance .

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects, particularly in anticancer and antimicrobial applications.

Anticancer Activity:

Research indicates that derivatives of carbazole compounds exhibit potent anticancer properties. For example, Liu et al. (2020) found that certain modifications of carbazole derivatives could enhance cytotoxic effects against various cancer cell lines.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| N-(9-Ethyl-9H-carbazole-3-yl)-2-(phenoxy)acetamide | 34 | NIH/3T3 |

| N-substituted carbazole sulfonamides | Varies | A549, HeLa |

Antimicrobial Activity:

Studies have also explored the antimicrobial properties of this compound. For instance, Muniyappan et al. (2016) synthesized derivatives that demonstrated significant inhibition of pro-inflammatory cytokines and antimicrobial activity against various pathogens.

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| 4-hydroxycarbazole derivative A | 65% | 10 |

| 4-hydroxycarbazole derivative B | 70% | 20 |

Biological Imaging

The unique photophysical properties of this compound make it a candidate for use as a fluorescent probe in biological imaging applications. Its ability to emit fluorescence under specific conditions allows researchers to visualize biological processes at the cellular level.

Mechanism of Action

The mechanism by which N,N-diphenyl-9H-carbazol-4-amine exerts its effects is largely dependent on its application. In electronic devices, it functions as a charge-transport material, facilitating the movement of electrons or holes through the device. In biological systems, its mechanism of action involves binding to specific molecular targets, such as proteins or nucleic acids, altering their function or signaling pathways.

Comparison with Similar Compounds

Key Comparisons:

Substituent Position Effects :

- This compound vs. N,N-Diphenyl-9H-carbazol-3-amine : The substitution at the 4-position (target compound) versus the 3-position (CAS 858641-06-2) alters conjugation pathways. The 4-position allows for better π-orbital overlap, enhancing charge mobility compared to the sterically hindered 3-position .

Bulkier Substituents :

- Bis(4-(9-phenyl-9H-carbazol-3-yl)phenyl)amine (CAS 934545-87-6) incorporates phenyl groups at both carbazole and amine moieties, increasing molecular weight (636.79 g/mol) and thermal stability. This makes it suitable for high-temperature device fabrication but may reduce solubility .

Benzyl vs. Phenyl Groups :

- N,9-Bis(phenylmethyl)-carbazol-4-amine (CAS 393553-46-3) uses benzyl groups instead of phenyl, improving solubility in organic solvents due to reduced crystallinity. This modification is advantageous for solution-processed devices but may compromise charge transport efficiency .

Hybrid Structures :

- CzFA (spirobifluorene-carbazole-diamine) combines carbazole with spirobifluorene, achieving a bipolar host material with balanced electron/hole transport. Its maximum current efficiency (27.8 cd/A) surpasses traditional hosts like CBP, demonstrating the impact of structural hybridization on device performance .

Q & A

Q. Resolution Strategy

- Compare data from multiple synthesis batches.

- Use high-field NMR (≥500 MHz) to improve resolution.

- Reference internal standards (e.g., TMS) consistently .

What computational methods are effective for modeling the electronic properties of this compound?

Basic Approach

Density Functional Theory (DFT) with B3LYP/6-31G(d) basis set predicts HOMO-LUMO gaps (~3.2 eV) and charge distribution. Carbazole’s electron-rich nature localizes HOMO on the nitrogen center, while LUMO resides on phenyl rings .

Advanced Applications

Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra (λmax ≈ 350 nm), correlating with experimental data for OLED applications. Molecular dynamics (MD) simulations assess thermal stability in thin films .

How can reaction yields be improved when synthesizing N,N-diphenylcarbazole derivatives?

Q. Optimization Strategies

Q. Troubleshooting Low Yields

- Monitor reaction progress via TLC at 1-hour intervals.

- Purify intermediates via flash chromatography to remove Pd black .

What are the challenges in crystallizing this compound, and how can they be mitigated?

Crystallization Issues

The compound’s planar structure promotes π-π stacking, leading to microcrystalline aggregates. Slow diffusion of hexane into a dichloromethane solution produces needle-like crystals suitable for SCXRD .

Q. Advanced Techniques

- Use seed crystals to control nucleation.

- Employ anti-solvent crystallization with ethanol for higher monocrystal yield .

How do substituents on the carbazole core influence the compound’s photophysical properties?

Q. Structure-Property Relationship

- Electron-Withdrawing Groups (e.g., –NO₂) : Redshift absorption (Δλmax ≈ 40 nm) but reduce fluorescence quantum yield (ΦF) by 30% .

- Electron-Donating Groups (e.g., –OCH₃) : Enhance ΦF to >0.8 but increase HOMO energy, reducing oxidative stability .

Applications in Optoelectronics

Tuning substituents balances charge transport (hole mobility ~10⁻⁴ cm²/Vs) and emission efficiency for use in OLED emissive layers .

What analytical techniques are critical for detecting trace impurities in synthesized batches?

Q. Essential Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.